molecular formula C26H36N6O9 B1403719 Suc-ala-ala-pro-val-pna CAS No. 72682-76-9

Suc-ala-ala-pro-val-pna

Cat. No.: B1403719
CAS No.: 72682-76-9
M. Wt: 576.6 g/mol
InChI Key: BDVVLNPNJZWEDW-ZLFOXAAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Suc-ala-ala-pro-val-pna plays a crucial role in biochemical reactions as a chromogenic substrate. It is cleaved by several proteases, including human leukocyte elastase, chymotrypsin, and subtilisins . The cleavage of this compound results in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes it an excellent tool for inhibitor screening and kinetic analysis of proteases .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in inflammation and tissue degradation. For instance, it is used to measure neutrophil elastase activity, which plays a role in inflammatory responses and tissue remodeling . The compound’s interaction with elastase can impact cell signaling pathways and gene expression related to inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound is selectively hydrolyzed by human leukocyte elastase and other elastase-like proteases . The enzymatic hydrolysis of this compound leads to the release of p-nitroaniline, which can be quantitatively measured to assess protease activity . This mechanism is critical for understanding the role of elastase in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a shelf life of three years when stored desiccated at –0 °C . Aqueous solutions of this compound should be prepared immediately prior to use to ensure accuracy in experimental results . Over time, the compound may undergo spontaneous hydrolysis, which can affect its efficacy in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively measures protease activity without causing adverse effects . At high doses, there may be potential toxic effects, which necessitate careful dosage optimization in experimental setups . Understanding the dosage effects is crucial for accurate interpretation of results in protease activity assays.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as human leukocyte elastase, chymotrypsin, and subtilisins . The enzymatic cleavage of the compound leads to the release of p-nitroaniline, which can be further metabolized or excreted . These interactions are essential for studying the metabolic flux and regulation of protease activity in various biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins . The compound’s solubility in various solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), facilitates its use in different experimental conditions . The distribution of this compound within cells can influence its localization and accumulation, impacting its effectiveness in protease assays.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific proteases and targeting signals. The compound is primarily localized in compartments where protease activity is high, such as lysosomes and other organelles involved in protein degradation . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its activity and function in protease assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-val-pna involves the coupling of the peptide sequence Ala-Ala-Pro-Val with a p-nitroanilide group. The methoxysuccinyl group is introduced to increase the solubility of the compound. The peptide can be prepared as a stock solution in dimethyl sulfoxide (DMSO) at 15 mM prior to dilution into aqueous assay systems. It is also soluble in other organic solvents such as N, N-dimethylformamide (DMF) and methanol .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This method is highly efficient and can be automated, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Suc-ala-ala-pro-val-pna primarily undergoes hydrolysis reactions catalyzed by elastase enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in the presence of human leukocyte elastase or other elastase-like proteases. The reaction conditions often involve a buffered aqueous solution at a neutral pH, with the reaction monitored by the increase in absorbance due to the release of p-nitroaniline .

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, a yellow compound that absorbs light at 400 nm. This property makes it useful for colorimetric assays .

Mechanism of Action

The mechanism of action of Suc-ala-ala-pro-val-pna involves its hydrolysis by elastase enzymes. The elastase recognizes and binds to the peptide substrate, cleaving the peptide bond and releasing p-nitroaniline. This reaction is critical for the synthesis of platelet-activating factor induced by tumor necrosis factor-α and interleukin-1α .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-ala-ala-pro-val-pna is unique due to its high specificity for human leukocyte elastase and its enhanced solubility provided by the methoxysuccinyl group. This makes it particularly useful in various biochemical and clinical assays .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVVLNPNJZWEDW-ZLFOXAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-ala-ala-pro-val-pna
Reactant of Route 2
Reactant of Route 2
Suc-ala-ala-pro-val-pna
Reactant of Route 3
Reactant of Route 3
Suc-ala-ala-pro-val-pna
Reactant of Route 4
Reactant of Route 4
Suc-ala-ala-pro-val-pna
Reactant of Route 5
Reactant of Route 5
Suc-ala-ala-pro-val-pna
Reactant of Route 6
Reactant of Route 6
Suc-ala-ala-pro-val-pna
Customer
Q & A

Q1: How does Suc-Ala-Ala-Pro-Val-pNA help detect human neutrophil elastase (HNE)?

A: this compound serves as a chromogenic substrate for HNE. [] When HNE cleaves this peptide substrate, it releases p-nitroaniline, a yellow-colored compound. This color change allows for the detection and quantification of HNE activity. Researchers have explored immobilizing this compound onto solid supports like Gly-CLEAR resins for solid-phase HNE detection. [] This approach could be particularly useful for analyzing HNE levels in complex biological samples like chronic wound fluid.

Q2: How does Lexipafant interact with the effects of this compound on neutrophils?

A: While this compound helps measure neutrophil elastase activity, Lexipafant, a platelet-activating factor (PAF) receptor antagonist, can inhibit PAF-enhanced neutrophil functions. [] Studies have shown that Lexipafant can dose-dependently inhibit PAF-enhanced elastase release from neutrophils, measured by the cleavage of this compound. [] This finding suggests that PAF receptor antagonists like Lexipafant could potentially modulate neutrophil activity in inflammatory conditions.

Q3: Can the presence of unopposed neutrophil elastase activity, measured using this compound, be linked to lung health after transplantation in cystic fibrosis patients?

A: Research suggests a possible connection between unopposed neutrophil elastase activity in lung transplant recipients with cystic fibrosis and the development of bronchiolitis obliterans (OB). [] In a study using this compound to measure NE activity in bronchoalveolar lavage fluids, a significant association was observed between unopposed NE activity and OB development in lung transplant recipients with cystic fibrosis. [] This finding highlights the potential role of NE in lung allograft rejection and the importance of monitoring its activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.